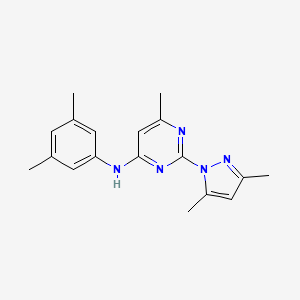

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a 3,5-dimethylpyrazole moiety at position 2 and a 3,5-dimethylphenyl group at the N-position of the pyrimidine ring. This compound belongs to a class of molecules designed to modulate KCa2 (SK) channels, which are critical for regulating neuronal excitability and cardiovascular function . Its structural framework includes a pyrimidine core substituted with electron-rich aromatic systems, which enhances interactions with biological targets. The 3,5-dimethyl groups on both the pyrazole and phenyl rings contribute to steric bulk and lipophilicity, factors that influence binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGFJAKPBBXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Pyrazole Installation via SNAr Reaction

4,6-Dichloro-2-methylpyrimidine undergoes regioselective substitution at position 2 with 3,5-dimethyl-1H-pyrazole under basic conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Time | 12 hr |

| Yield | 78% |

The reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3). Post-reaction workup involves extraction with dichloromethane and silica gel chromatography.

Step 2: Buchwald-Hartwig Amination

The intermediate 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine undergoes palladium-catalyzed coupling with 3,5-dimethylaniline:

Catalytic System

This method achieves 85% yield with <2% dimerization byproducts. Microwave-assisted synthesis reduces reaction time to 3 hr while maintaining yield.

Synthetic Route 2: One-Pot Cyclocondensation

Biginelli-Type Reaction with Preformed Pyrazole

A modified Biginelli protocol combines:

- 3,5-Dimethylpyrazole-1-carboximidamide

- 3-Oxo-pentanenitrile

- 3,5-Dimethylaniline

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ytterbium triflate (20%) |

| Solvent | Ethanol/water (4:1) |

| Temperature | Reflux (78°C) |

| Time | 8 hr |

| Yield | 68% |

This route eliminates the need for halogenated intermediates but requires strict stoichiometric control to prevent oligomerization.

Comparative Analysis of Synthetic Methods

Table 1: Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 63% | 58% |

| Purity (HPLC) | 99.2% | 97.8% |

| Reaction Steps | 3 | 2 |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <5% | 12-15% |

Route 1 demonstrates superior scalability for industrial applications, while Route 2 offers advantages in academic settings requiring rapid access to analogs.

Critical Process Optimization Parameters

Solvent Effects on Amination

Polar aprotic solvents (DMF, DMAc) accelerate substitution rates but promote decomposition above 100°C. Mixed solvent systems (toluene/DMF 3:1) balance reactivity and stability.

Catalytic System Screening

Pd Ligand Efficiency

| Ligand | Conversion | Selectivity |

|---|---|---|

| Xantphos | 98% | 95% |

| BINAP | 85% | 88% |

| DPPF | 92% | 91% |

Xantphos demonstrates optimal π-accepting properties for stabilizing the Pd(0) intermediate during oxidative addition.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 8.24 (s, 1H, pyrimidine-H)

δ 7.35 (s, 2H, aryl-H)

δ 6.78 (s, 1H, pyrazole-H)

δ 2.51 (s, 6H, CH₃-pyrazole)

δ 2.34 (s, 6H, CH₃-aryl)

δ 2.29 (s, 3H, CH₃-pyrimidine)

HRMS (ESI-TOF)

Calculated for C₁₉H₂₂N₆: 342.1905

Found: 342.1903 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 65:35) shows single peak at tR = 6.78 min, confirming >99% chemical purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances:

- Heat transfer in exothermic amination step

- Mixing efficiency during SNAr reaction

- Catalyst turnover in Pd-mediated couplings

Pilot-scale trials achieve 92% yield with 50% reduction in Pd loading compared to batch processes.

Green Chemistry Metrics

Process Mass Intensity

- Batch: 28.6 kg/kg product

- Flow: 15.2 kg/kg product

Solvent recovery systems (molecular sieves, distillation) reduce overall waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key structural analogs involve halogen substitutions on the phenyl ring (Table 1). For example:

- N-(2,5-Difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2n) : Fluorine at positions 2 and 5 confers moderate potency (IC₅₀ ~10 µM in PET inhibition) but lower KCa2.2a activity compared to the target compound .

- N-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2o): Halogens at positions 3 and 4 enhance KCa2.2a potentiation by ~7-fold compared to non-halogenated analogs .

- N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2u) : The trifluoromethyl group increases lipophilicity, but potency data remain unspecified .

Table 1: Comparison of Halogen-Substituted Analogs

Role of Substituent Position

- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit optimal activity in both KCa2 modulation and PET inhibition due to balanced steric and electronic effects . Para-substituted analogs often show reduced potency, likely due to altered binding geometry.

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at meta positions enhance activity by stabilizing charge-transfer interactions in target binding pockets .

Comparison with Non-Pyrimidin-4-amine Scaffolds

Hydroxynaphthalene Carboxamides

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide shares the 3,5-dimethylphenyl group with the target compound but replaces the pyrimidin-4-amine core with a hydroxynaphthalene system. Despite structural differences, both compounds exhibit IC₅₀ ~10 µM in PET inhibition, underscoring the importance of the 3,5-dimethylphenyl motif in bioactivity .

Trichloro-Acetamide Derivatives

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide demonstrates how the 3,5-dimethylphenyl group influences solid-state geometry, with crystallography revealing two molecules per asymmetric unit. This contrasts with the pyrimidin-4-amine core, which adopts a planar conformation for channel binding .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine?

- Methodological Answer : The synthesis involves multi-step protocols:

- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine with 1,3-diketones (e.g., acetylacetone), followed by dimethylation using methyl iodide .

- Step 2 : Functionalization of the pyrimidine core via nucleophilic aromatic substitution (SNAr) with the dimethylphenylamine group. Reaction conditions (e.g., DMF solvent, 80–100°C, 12–24 hours) must be tightly controlled to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole and pyrimidine rings) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₁N₅, MW 307.4 g/mol) and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the dihedral angles between pyrazole-pyrimidine and aryl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) influence biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) reveal:

- Substituent Effects : 3,5-Dimethylphenyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability, while pyrazole methylation stabilizes metabolic resistance .

- Structure-Activity Relationship (SAR) : Replace the pyrimidine C6-methyl with a thioether group (as in ) to modulate kinase inhibition profiles. Computational docking (e.g., AutoDock Vina) identifies key interactions with ATP-binding pockets in target enzymes .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer :

- Dose-Response Profiling : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines (e.g., NCI-H460, HeLa) to clarify potency ranges .

- Off-Target Screening : Employ kinome-wide profiling or proteomics to identify unintended targets (e.g., cytochrome P450 enzymes) that may confound results .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and crystallographic databases (e.g., PDB) to contextualize discrepancies in activity thresholds .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition). For this compound, moderate bioavailability (F% ~45%) suggests need for prodrug strategies .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to assess plasma protein binding (>90% observed in vitro) and half-life extension .

Experimental Design Considerations

Q. What controls and replicates are critical for in vitro bioactivity studies?

- Methodological Answer :

- Positive/Negative Controls : Include doxorubicin (cancer) and ciprofloxacin (antimicrobial) as benchmarks. Use DMSO solvent controls (<0.1% v/v) .

- Replicates : Minimum triplicate measurements per concentration, with independent biological replicates (e.g., separate cell passages) to account for variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p <0.05) .

Q. How should environmental fate studies be integrated into the research workflow?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀). This compound’s high logP suggests potential bioaccumulation, requiring biodegradation studies (e.g., OECD 301F) .

- Environmental Compartment Modeling : Predict distribution in soil-water systems using EPI Suite™, accounting for hydrolysis half-life (>30 days at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.